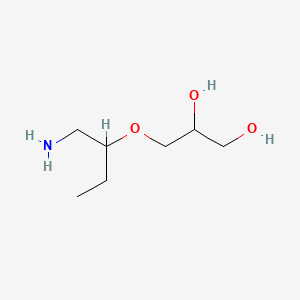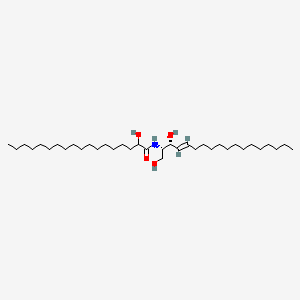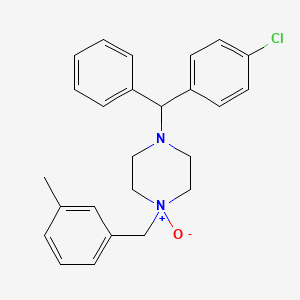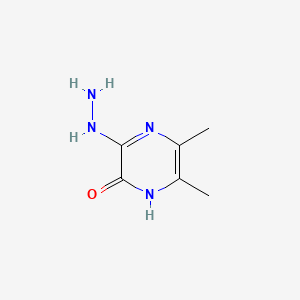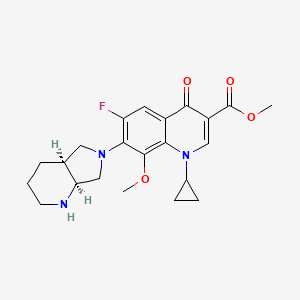
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions. The starting materials include Ethyl glycinate-13C2, 6-Nitro-2,3-dichlorobenzaldehyde, Diethyl malonate, Sodium ethoxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, and Methanol.Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is C9[13C]2H12Cl2N2O4 . The molecular weight is 309.12 . The InChI Key is NSGVBEKJYQRLIP-UFYQYTSASA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 include the protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2. The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2. The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2.Physical And Chemical Properties Analysis
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a yellow solid . It is soluble in dichloromethane and ethyl acetate .Mécanisme D'action
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has been studied for its potential mechanisms of action. It has been shown to interact with proteins and enzymes, as well as to bind to DNA, RNA, and other nucleic acids. It has also been shown to inhibit the activity of certain enzymes, as well as to interfere with the function of certain proteins.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions.", "Starting Materials": [ "Ethyl glycinate-13C2", "6-Nitro-2,3-dichlorobenzaldehyde", "Diethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2.", "Step 2: The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2.", "Step 3: The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2." ] } | |
Numéro CAS |
1246818-19-8 |
Nom du produit |
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 |
Formule moléculaire |
C11H12Cl2N2O4 |
Poids moléculaire |
309.112 |
Nom IUPAC |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
Clé InChI |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Synonymes |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



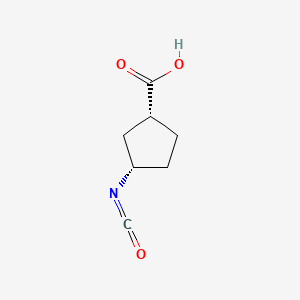
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)


![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)
